5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-5-11-8(14-13-5)6-2-3-7(12-9)10-4-6/h2-4H,9H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAWSPPFAZZBLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Acylthiosemicarbazide Precursors
A widely utilized route for 1,2,4-oxadiazole synthesis involves the cyclization of acylthiosemicarbazides under oxidative conditions. For 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole, this method begins with the preparation of a pyridine-containing acylthiosemicarbazide intermediate.
Procedure :
- Intermediate Synthesis : Reacting 6-hydrazino-3-pyridinecarboxylic acid hydrazide with carbon disulfide in an alkaline ethanol solution yields the corresponding potassium dithiocarbazinate.
- Oxidative Cyclization : Treating the dithiocarbazinate with oxidizing agents such as iodine or 1,3-dibromo-5,5-dimethylhydantoin induces cyclization, forming the 1,2,4-oxadiazole ring.
Optimization :
Amidoxime Cyclization Route
An alternative approach involves the formation of an amidoxime intermediate, followed by cyclodehydration.
Procedure :
- Amidoxime Formation : Reacting 3-methyl-5-pyridyl nitrile with hydroxylamine hydrochloride in ethanol/water (5:1) under reflux yields the amidoxime intermediate.
- Cyclodehydration : Treating the amidoxime with chloroacetyl chloride in toluene at 110–120°C induces intramolecular cyclization, forming the 1,2,4-oxadiazole ring.
Key Considerations :
- Catalysts : Bases like K₂CO₃ enhance reaction efficiency by deprotonating intermediates.
- Purification : Recrystallization from ethanol or ethyl acetate yields pure product.
Comparative Data :
| Method | Starting Material | Reagents | Yield (%) | Reference |
|---|---|---|---|---|
| Acylthiosemicarbazide | 6-Hydrazino-3-pyridine | I₂, KOH | 62 | |
| Amidoxime Cyclization | 3-Methyl-5-pyridyl nitrile | NH₂OH·HCl, ClCH₂COCl | 60 |
Functionalization of the Pyridine-Hydrazine Moiety
Introduction of the Hydrazino Group
The hydrazino group at the 6-position of the pyridine ring is introduced via nucleophilic substitution of a halogenated precursor.
Procedure :
- Halogenation : 6-Chloro-3-pyridinecarbonitrile is treated with hydrazine hydrate in ethanol under reflux.
- Substitution : The chlorine atom is displaced by hydrazine, yielding 6-hydrazino-3-pyridinecarbonitrile.
Reaction Conditions :
Coupling with the Oxadiazole Core
The final step involves coupling the hydrazino-pyridine intermediate with the preformed 3-methyl-1,2,4-oxadiazole moiety.
Procedure :
- Activation : The oxadiazole carboxylate is activated using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Amide Bond Formation : Reacting the activated species with 6-hydrazino-3-pyridine in DMF at room temperature yields the target compound.
Yield and Purity :
Analytical Characterization
Spectroscopic Validation
- ¹H NMR : Characteristic signals include δ 2.13 ppm (methyl group on oxadiazole), δ 5.98 ppm (pyridine C-H), and δ 4.17 ppm (hydrazino NH₂).
- IR Spectroscopy : Peaks at 3409 cm⁻¹ (N-H stretch) and 1615 cm⁻¹ (C=N stretch) confirm functional groups.
- Mass Spectrometry : Molecular ion peak at m/z 191.19 (C₈H₉N₅O⁺) aligns with the theoretical molecular weight.
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Competing pathways during cyclization may yield isomeric byproducts. Using bulky solvents (e.g., toluene) or low temperatures (0–5°C) enhances regioselectivity.
Stability of the Hydrazino Group
The hydrazino group is prone to oxidation. Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., BHT) improves stability.
Chemical Reactions Analysis
Cyclization Reactions Involving the Hydrazino Group
The hydrazine (-NH-NH) group at position 6 of the pyridine ring enables cyclization with electrophilic reagents:
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Reaction with Carbonyl Compounds : Hydrazino groups react with aldehydes/ketones to form hydrazones. For example, condensation with 5-nitrofuraldehyde yields nitrofuran-oxadiazole hybrids, as observed in related 1,3,4-oxadiazole derivatives .
-
Formation of Triazoles/Tetrazoles : Under acidic conditions or with nitriles, hydrazino groups cyclize to form triazole or tetrazole rings. Similar pathways are reported for Ugi-tetrazole/Huisgen reactions .
Example Reaction Pathway :
Alkylation and Acylation of the Hydrazino Group
The hydrazine moiety undergoes nucleophilic substitution with alkyl halides or acylating agents:
-
Alkylation : Reacting with methyl iodide in ethanolic KOH yields S-alkylated derivatives. This method is widely used for functionalizing thiol/hydrazine groups in oxadiazoles .
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms acylhydrazide derivatives, enhancing solubility or bioactivity .
Reported Conditions :
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | CHI, KOH/EtOH | S-Methyl derivative | 77% | |
| Acylation | RCOCl, DMF | Acylhydrazide | 54–75% |
Oxadiazole Ring Functionalization
The 1,2,4-oxadiazole ring exhibits stability under acidic/basic conditions but reacts with nucleophiles at the C5 position:
-
Nucleophilic Substitution : The electron-deficient C5 position can undergo substitution with amines or thiols. For example, reactions with primary amines yield 5-amino-oxadiazoles .
-
Ring-Opening Reactions : Strong bases (e.g., NaOH) or reducing agents (e.g., LiAlH) may cleave the oxadiazole ring, forming diamides or nitriles .
Key Observation :
The methyl group at position 3 sterically hinders reactions at C3, directing reactivity to C5 and the hydrazino group .
Condensation with Heterocyclic Building Blocks
The hydrazino group facilitates synthesis of fused heterocycles:
-
With CS2_22 : Cyclocondensation with carbon disulfide in alkaline ethanol produces 1,3,4-thiadiazole derivatives .
-
With Isocyanates : Coupling with aryl isocyanates via T3P-mediated reactions forms 2-amino-1,3,4-oxadiazoles .
Mechanistic Insight :
Oxidation and Reduction Reactions
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has shown promising results in anticancer studies. For example, derivatives of similar oxadiazole compounds have been evaluated for their ability to inhibit the growth of various cancer cell lines. In particular, N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines exhibited significant growth inhibition percentages against several cancer types, indicating that oxadiazole derivatives may serve as potential anticancer agents .
Antimicrobial Properties
Research has highlighted the antimicrobial potential of oxadiazole derivatives. Compounds containing the oxadiazole scaffold have been synthesized and tested for their antimicrobial activity against a range of pathogens. A study indicated that certain 1,3,4-oxadiazoles demonstrated strong antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents .
Neuroprotective Effects
Oxadiazole derivatives have also been investigated for neuroprotective effects. Compounds similar to 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's disease. These compounds may inhibit tau protein aggregation, which is a hallmark of Alzheimer's pathology .
Agrochemical Applications
Insecticidal and Acaricidal Activities
The use of oxadiazoles in agrochemicals has been explored due to their insecticidal properties. Research indicates that these compounds can interfere with the chitin biosynthesis in insects, making them effective as insecticides and acaricides. This application is particularly relevant in agricultural settings where pest control is critical .
Material Science
Fluorescent and Electroluminescent Materials
In material science, oxadiazoles are utilized for their photophysical properties. They are incorporated into polymeric membranes designed for gas separation and are also employed as emitting layers in electroluminescent devices. The unique electronic properties of oxadiazoles make them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Table 1: Biological Activities of Oxadiazole Derivatives
| Activity Type | Compound Example | Target Organisms/Cells | Effectiveness (%) |
|---|---|---|---|
| Anticancer | N-Aryl-5-(3,4,5-trifluorophenyl) | SNB-19, OVCAR-8 | 86.61 (SNB-19) |
| Antimicrobial | Various 1,3,4-Oxadiazoles | Bacteria and Fungi | Varies |
| Neuroprotective | Oxadiazole derivatives | Tau aggregation models | Significant effect |
Table 2: Agrochemical Applications
| Application Type | Compound Example | Target Pests | Efficacy |
|---|---|---|---|
| Insecticide | Oxadiazole derivatives | Various agricultural pests | High |
| Acaricide | Oxadiazole derivatives | Mites | Moderate |
Case Studies
Case Study 1: Anticancer Screening
A recent study screened multiple oxadiazole derivatives against a panel of cancer cell lines. The results indicated that specific modifications to the oxadiazole structure significantly enhanced anticancer activity, leading to further investigation into structure-activity relationships.
Case Study 2: Neuroprotection Research
In a preclinical study focusing on neurodegenerative diseases, a series of oxadiazole compounds were tested for their ability to inhibit tau protein aggregation. The findings suggested that certain derivatives could potentially slow the progression of Alzheimer's disease by preventing neurofibrillary tangle formation.
Mechanism of Action
The mechanism of action of 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-5-(6-hydrazino-3-pyridyl)-1,2,4-oxadiazole
- N-Ethyl-6-hydrazino-N-phenyl-3-pyridinesulfonamide
- 6-hydrazino-N-hydroxy-3-pyridinamine oxide
Uniqueness
5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of both hydrazino and oxadiazole functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a hydrazine group linked to a pyridine ring and an oxadiazole moiety, which is pivotal for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit cytotoxic effects against various cancer cell lines.
Case Studies
- Cytotoxicity Assay : A study assessed the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines (MCF7 for breast cancer and HCT116 for colon cancer). The compound demonstrated an IC50 value of approximately 0.275 µM against MCF7 cells, indicating potent activity compared to standard chemotherapeutics like erlotinib (IC50 = 0.417 µM) .
- Mechanistic Insights : Molecular docking studies revealed that the compound interacts with key proteins involved in cancer cell proliferation and survival pathways. For instance, it was found to inhibit EGFR (Epidermal Growth Factor Receptor) with an IC50 of 0.24 µM .
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| MCF7 | 0.275 | 0.417 (Erlotinib) |
| HCT116 | 0.80 | - |
Antimicrobial Activity
The 1,2,4-oxadiazole derivatives are known for their broad-spectrum antimicrobial properties. The compound has been evaluated against various pathogens.
Research Findings
- Antibacterial Activity : In a study on antimicrobial efficacy, derivatives of oxadiazole exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL for different strains .
- Antitubercular Effects : Compounds similar to this compound were tested for their ability to inhibit Mycobacterium bovis, showing promising results that could lead to new treatments for tuberculosis .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 25 |
| Mycobacterium bovis | 15 |
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has also been explored. Compounds in this class have shown effectiveness in reducing inflammation in various models.
Findings
- In Vivo Studies : Animal models treated with oxadiazole derivatives exhibited reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a mechanism involving the modulation of inflammatory pathways .
- Comparative Analysis : Inflammation assays indicated that the oxadiazole derivatives reduced paw edema significantly compared to control groups.
Q & A
Q. What are the common synthetic routes for 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole and its derivatives?
- Methodological Answer: The synthesis typically involves hydrazide intermediates. For example, hydrazine hydrate reacts with acid hydrazides (e.g., 6-chloropyridin-3-yl acetic acid hydrazide) to form triazole or oxadiazole cores. Cyclization with reagents like phenyl isothiocyanate under alkaline conditions (aqueous NaOH) yields the target heterocycles. Post-functionalization, such as alkylation or aminomethylation, can introduce substituents . Key steps include:
- Hydrazide preparation (e.g., from chloromethylpyridines).
- Cyclization using CS₂/KOH or isothiocyanates.
- Purification via recrystallization or column chromatography.
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer: Structural confirmation relies on 1H NMR (to identify proton environments, e.g., hydrazino protons at δ 6.5–7.5 ppm), FT-IR (to detect N-H stretches at ~3200 cm⁻¹ and C=N/C-O bands), and elemental analysis (to verify C/H/N ratios). Purity is assessed via HPLC (≥95% purity threshold) with UV detection. For derivatives, mass spectrometry (ESI-MS) confirms molecular ion peaks .
Q. What biological screening assays are typically employed for this compound?
- Methodological Answer: Standard assays include:
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Enzyme inhibition : Spectrophotometric assays (e.g., lanosterol 14α-demethylase for antifungal potential) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) .
Advanced Research Questions
Q. How can reaction yields be optimized during hydrazino group introduction?
- Methodological Answer: Yield optimization requires:
- Stoichiometric control : Excess hydrazine (1.5–2 eq.) to drive cyclization .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Catalysis : Trace HCl or FeCl₃ accelerates imine formation.
- Kinetic monitoring : TLC or in-situ IR to terminate reactions at peak yield .
Q. How to address contradictory data in biological activity studies (e.g., high in vitro potency vs. low cellular efficacy)?
- Methodological Answer: Contradictions may arise from:
- Membrane permeability : Use logP calculations (e.g., ClogP >2.5) or assays (Caco-2 permeability) to assess bioavailability.
- Metabolic instability : Incubate with liver microsomes to identify metabolic hotspots.
- Off-target effects : Perform kinome-wide profiling or CRISPR screens to rule out non-specific interactions .
Q. What computational strategies predict the compound’s reactivity and target interactions?
- Methodological Answer:
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., 14α-demethylase, PDB: 3LD6). Validate with MD simulations (100 ns) to assess binding stability .
- QSAR models : Train on triazole/oxadiazole datasets to optimize substituents for activity .
Q. How to resolve ambiguities in regioselectivity during heterocyclic ring formation?
- Methodological Answer: Regioselectivity is confirmed via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
